2,3-Dimethyl-4-nitropyridine
Overview
Description
2,3-Dimethyl-4-nitropyridine is an organic compound with the molecular formula C7H8N2O2 It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2nd and 3rd positions and a nitro group at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-nitropyridine typically involves the nitration of 2,3-dimethylpyridine. One common method includes the reaction of 2,3-dimethylpyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4th position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance safety and efficiency. For instance, the nitration of pyridine N-oxide followed by reduction can be scaled up using microreaction technology, which allows for precise temperature control and minimizes the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-4-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Oxidation: Although less common, the methyl groups can be oxidized under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Ammonia or amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 2,3-Dimethyl-4-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Oxidized derivatives of 2,3-dimethylpyridine.
Scientific Research Applications
2,3-Dimethyl-4-nitropyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4-nitropyridine involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in electron transfer reactions, while the methyl groups can influence the compound’s hydrophobic interactions and binding affinity to various receptors and enzymes .
Comparison with Similar Compounds
3-Nitropyridine: Lacks the methyl groups, making it less hydrophobic.
4-Nitropyridine: Similar nitro positioning but without the methyl groups, affecting its reactivity and solubility.
2,6-Dimethyl-4-nitropyridine: Has additional methyl groups, which can further influence its chemical properties.
Properties
IUPAC Name |
2,3-dimethyl-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-6(2)8-4-3-7(5)9(10)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQGOUOZNCRFNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458979 | |
Record name | 2,3-Dimethyl-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68707-69-7 | |
Record name | 2,3-Dimethyl-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dimethyl-4-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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